
4-Amino-1-(3-pyridyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(3-pyridyl)piperidine is a compound with the CAS Number: 933760-08-8 . It has a molecular weight of 177.25 . The physical form of this compound is solid .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Physical And Chemical Properties Analysis
4-Amino-1-(3-pyridyl)piperidine is a solid compound .Applications De Recherche Scientifique
Role in Medicinal Chemistry
4-Amino-1-(3-pyridyl)piperidine is a type of heterocyclic compound that plays a significant role in medicinal chemistry . It’s part of the pyridines, dihydropyridines, and piperidines group, which are known for their outstanding therapeutic effects . These compounds are used in medicinal, synthetic, and bio-organic chemistry .
Anti-Cancer Applications
Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer properties . For instance, Krasavin et al. discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of tubulin inhibitors, which are potent anticancer agents to treat prostate cancer . Additionally, Jeong et al. synthesized piperidine-embedded anticancer agents with particularly good activity on androgen-refractory cancer cell lines .
Antiulcer Applications
4-Amino-1-(3-pyridyl)piperidine and its related compounds have been found to have antiulcer properties . This makes them potentially useful in the treatment of conditions like peptic ulcers .
Antimicrobial Properties
These compounds also have antimicrobial properties . They can be used in the treatment of various bacterial and fungal infections .
Role in Drug Design
Piperidines, including 4-Amino-1-(3-pyridyl)piperidine, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis and Pharmacological Applications
The synthesis of piperidine derivatives, including 4-Amino-1-(3-pyridyl)piperidine, has long been widespread . These compounds play a significant part in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine-containing compounds . This includes the evaluation of their biological activity and pharmacological activity .
Mécanisme D'action
Target of Action
4-Amino-1-(3-pyridyl)piperidine is a compound that has been found to interact with several targets. Pyridine-containing compounds, such as 4-Amino-1-(3-pyridyl)piperidine, have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents . They have been detected in most relevant drug molecules that included pyridine, providing a great possibility for treatment .
Mode of Action
It is known that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
It has been suggested that pyridine-containing compounds can affect various pathways, including those involved in cancer pathogenesis .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.
Result of Action
It has been suggested that pyridine-containing compounds can have various biological effects, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer effects .
Action Environment
The action environment of 4-Amino-1-(3-pyridyl)piperidine can be influenced by various factors. For instance, the compound is air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy. Furthermore, the compound’s action could also be influenced by other environmental factors, such as temperature and humidity.
Safety and Hazards
Propriétés
IUPAC Name |
1-pyridin-3-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBBDVPPRJLZJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640729 |
Source


|
| Record name | 1-(Pyridin-3-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(3-pyridyl)piperidine | |
CAS RN |
933760-08-8 |
Source


|
| Record name | 1-(Pyridin-3-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
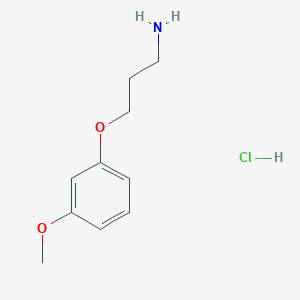
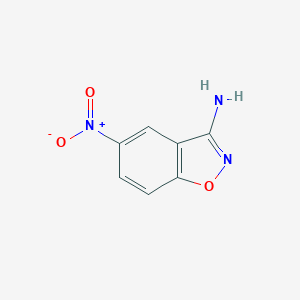
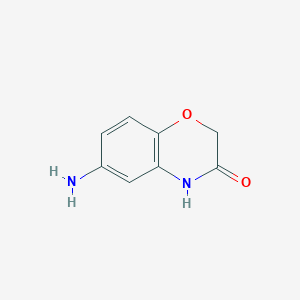
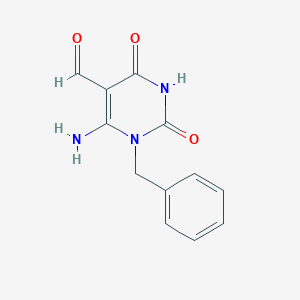

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)


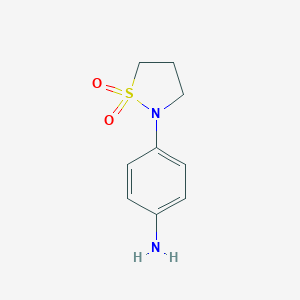

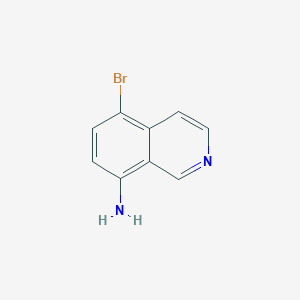

![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)